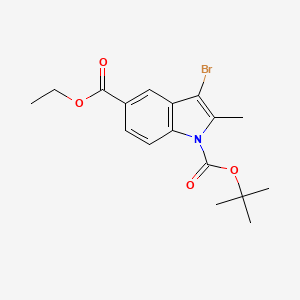
1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate typically involves multi-step organic reactions. Starting from commercially available materials, the synthesis may include steps such as bromination, esterification, and indole formation. Specific conditions such as the use of p-toluenesulfonic acid in toluene have been reported for similar indole derivatives .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while oxidation can lead to indole-2-carboxylic acids.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
作用机制
The exact mechanism of action for 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The bromine and ester groups may influence its binding affinity and specificity.
相似化合物的比较
- 1-(tert-Butoxycarbonyl)indole
- 1-Indolecarboxylic acid tert-butyl ester
- N-tert-Butoxycarbonylindole
Uniqueness: 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives .
属性
分子式 |
C17H20BrNO4 |
|---|---|
分子量 |
382.2 g/mol |
IUPAC 名称 |
1-O-tert-butyl 5-O-ethyl 3-bromo-2-methylindole-1,5-dicarboxylate |
InChI |
InChI=1S/C17H20BrNO4/c1-6-22-15(20)11-7-8-13-12(9-11)14(18)10(2)19(13)16(21)23-17(3,4)5/h7-9H,6H2,1-5H3 |
InChI 键 |
PZAVNZWAXBPMQU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=C2Br)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


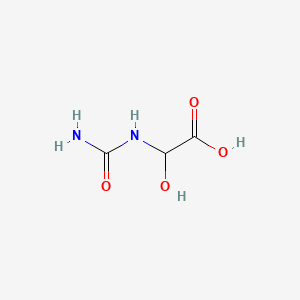
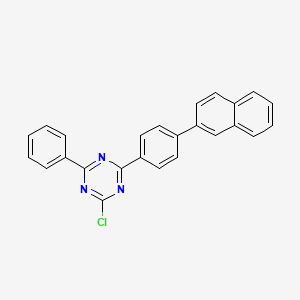
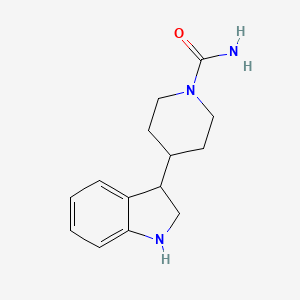
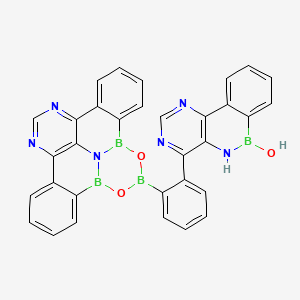

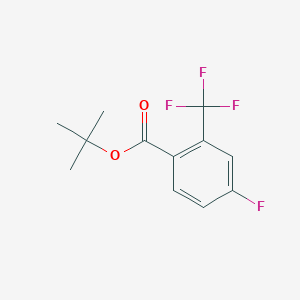
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)


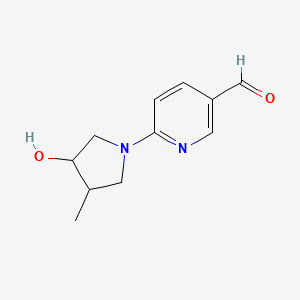


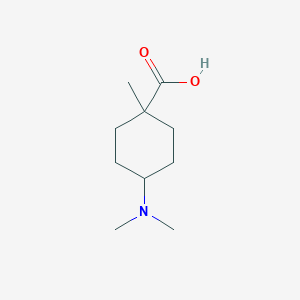
![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)
